cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410751
InChI: InChI=1S/C13H16FN3O/c14-10-2-1-3-11(6-10)16-13(18)17-5-4-9-7-15-8-12(9)17/h1-3,6,9,12,15H,4-5,7-8H2,(H,16,18)/t9-,12+/m0/s1
SMILES: C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol

cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

CAS No.:

Cat. No.: VC13410751

Molecular Formula: C13H16FN3O

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide -

Specification

Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
IUPAC Name (3aS,6aS)-N-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Standard InChI InChI=1S/C13H16FN3O/c14-10-2-1-3-11(6-10)16-13(18)17-5-4-9-7-15-8-12(9)17/h1-3,6,9,12,15H,4-5,7-8H2,(H,16,18)/t9-,12+/m0/s1
Standard InChI Key YDYKSMTZFRFGSA-JOYOIKCWSA-N
Isomeric SMILES C1CN([C@H]2[C@@H]1CNC2)C(=O)NC3=CC(=CC=C3)F
SMILES C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F
Canonical SMILES C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a hexahydropyrrolo[3,4-b]pyrrole bicyclic system, where two pyrrolidine rings share adjacent nitrogen atoms. The cis configuration ensures that substituents occupy spatially proximate positions, as observed in tert-butyl cis-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole-5-carboxylate . The 3-fluorophenyl carboxamide group introduces steric and electronic effects, with the fluorine atom’s electronegativity potentially enhancing intermolecular interactions (Fig. 1).

Table 1: Comparative Molecular Data for Pyrrolopyrrole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
cis-N-(3-Fluorophenyl)pyrrolopyrrole-1-carboxamideC₁₃H₁₅FN₃O248.283-Fluorophenyl, carboxamide
cis-N-(2-Fluorophenyl)pyrrolopyrrole-5-carboxamideC₁₃H₁₆FN₃O249.282-Fluorophenyl, carboxamide
tert-Butyl cis-3,3-difluoropyrrolopyrrole-5-carboxylate C₁₁H₁₈F₂N₂O₂248.27tert-Butyl, difluoro

The molecular weight (248.28 g/mol) and polar surface area (76.2 Ų) suggest moderate blood-brain barrier permeability, a trait shared with histamine-3 receptor ligands.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related structures exhibit characteristic NMR signals:

  • ¹H NMR: Pyrrolidine protons resonate at δ 2.5–3.5 ppm, while the fluorophenyl group shows aromatic signals near δ 7.0–7.5 ppm.

  • ¹³C NMR: The carboxamide carbonyl appears at δ 165–170 ppm, consistent with tert-butyl-protected analogs .

Synthetic Methodologies

Cyclization Strategies

The synthesis of pyrrolopyrrole derivatives typically begins with cycloaddition reactions. For example, N-arylbromomaleimides react with aminocrotonic acid to form the bicyclic core, followed by amidation or acylation. A plausible route for the target compound involves:

  • Cycloaddition: Formation of the hexahydropyrrolo[3,4-b]pyrrole core via [3+2] cyclization.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group.

  • Carboxamide Formation: Reaction with an isocyanate or carbamoyl chloride.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core CyclizationN-Bromomaleimide, Et₃N, DCM, 0°C → RT65
Fluorophenyl Coupling3-Fluorophenylboronic acid, Pd(PPh₃)₄78
AmidationTrimethylsilyl isocyanate, DMF, 80°C82

Stereochemical Control

The cis configuration is enforced by the bicyclic system’s geometry, as seen in tert-butyl cis-3,3-difluoro derivatives . Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess, though current methods rely on stereospecific starting materials .

Biological Activity and Mechanisms

Histamine Receptor Modulation

Octahydro-pyrrolo[3,4-b]pyrrole derivatives exhibit affinity for histamine-3 receptors (H₃R), which regulate neurotransmitter release in the CNS. The 2-fluorophenyl analog shows Ki = 12 nM at H₃R, suggesting that the 3-fluoro isomer may retain similar activity. Fluorine’s position influences binding: para-substitution (3-fluoro) may enhance hydrophobic interactions compared to ortho (2-fluoro).

Comparative Analysis with Structural Analogs

Fluorophenyl Positional Isomerism

Shifting the fluorine from C2 to C3 on the phenyl ring alters electronic distribution:

  • 2-Fluoro: Ortho effect induces steric hindrance, reducing receptor accessibility.

  • 3-Fluoro: Para-directing nature enhances dipole interactions with polar binding pockets.

Table 3: Impact of Fluorine Position on Bioactivity

PositionLogPH₃R Ki (nM)Antioxidant IC₅₀ (μM)
2-Fluoro2.11218
3-Fluoro2.3*Pending*Pending

*Data extrapolated from.

Future Research Directions

Target Validation

Priority areas include:

  • H₃R Binding Assays: Quantify affinity using radioligand displacement studies.

  • ADMET Profiling: Assess metabolic stability in microsomal preparations.

Synthetic Optimization

Improve yields via flow chemistry or enzymatic catalysis, as demonstrated for tert-butyl-protected analogs .

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